Glucarsäure

Übersicht

Beschreibung

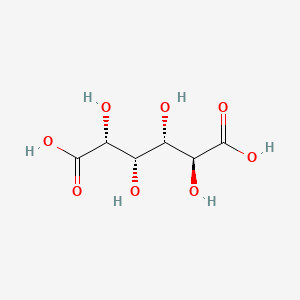

Glucarsäure, auch bekannt als Saccharinsäure, ist eine natürlich vorkommende Aldarsäure, die in verschiedenen Früchten und Gemüsesorten vorkommt. Es ist ein Derivat von Glucose und hat die chemische Formel C₆H₁₀O₈.

Wissenschaftliche Forschungsanwendungen

Glucarsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Glucarsäure entfaltet ihre Wirkung über verschiedene molekulare Pfade. In der Leber verbessert es die Entgiftungsprozesse, indem es die Löslichkeit toxischer Substanzen erhöht und so deren Ausscheidung erleichtert . Es hemmt auch das Enzym Beta-Glucuronidase, das an der Produktion von Karzinogenen beteiligt ist . Darüber hinaus hat this compound antioxidative Eigenschaften, die zu seinen schützenden Wirkungen gegen oxidativen Stress beitragen .

Biochemische Analyse

Biochemical Properties

Glucaric acid plays a crucial role in biochemical reactions, particularly in the detoxification processes within the liver. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-glucuronidase, which glucaric acid inhibits. This inhibition prevents the deconjugation of glucuronides, thereby aiding in the excretion of toxins . Additionally, glucaric acid acts as a chelating agent, binding to metal ions such as calcium and magnesium, which enhances its role in detoxification and other biochemical processes .

Cellular Effects

Glucaric acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glucaric acid has been shown to downregulate the apoptosis of hepatocytes, reduce reactive oxygen species production, and inhibit the synthesis of β-glucuronidase . These actions collectively contribute to improved liver detoxification and overall cellular health.

Molecular Mechanism

At the molecular level, glucaric acid exerts its effects through several mechanisms. It binds to and inhibits the enzyme β-glucuronidase, reducing the reabsorption of toxins in hepatocytes . Additionally, glucaric acid’s chelating properties allow it to bind metal ions, which can influence various biochemical pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucaric acid have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that glucaric acid can maintain its detoxifying effects over extended periods, although its efficacy may decrease with prolonged exposure to certain environmental conditions . Additionally, glucaric acid’s ability to inhibit β-glucuronidase remains consistent over time, contributing to its sustained impact on cellular function .

Dosage Effects in Animal Models

The effects of glucaric acid vary with different dosages in animal models. Studies have shown that low to moderate doses of glucaric acid can enhance detoxification processes without adverse effects. At high doses, glucaric acid may exhibit toxic effects, including liver damage and disruption of normal metabolic functions . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

Glucaric acid is involved in several metabolic pathways, including the glucuronic acid pathway. In this pathway, glucose is converted to glucuronic acid, which is then further oxidized to glucaric acid . Enzymes such as glucose-6-phosphate dehydrogenase and uronate dehydrogenase play critical roles in these conversions. Glucaric acid also interacts with cofactors like NAD+ and NADP+, which are essential for its metabolic functions .

Transport and Distribution

Within cells and tissues, glucaric acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Glucaric acid’s interaction with binding proteins can influence its localization and accumulation within tissues . This distribution is crucial for its detoxifying effects, as it ensures that glucaric acid reaches the target sites where it can exert its biochemical actions.

Subcellular Localization

Glucaric acid’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in detoxification processes . Additionally, glucaric acid may be directed to specific organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization ensures that glucaric acid can effectively participate in cellular detoxification and other biochemical pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Glucarsäure kann durch Oxidation von Glucose synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von Salpetersäure als Oxidationsmittel, die Glucose mit moderaten Ausbeuten in this compound umwandelt . Ein weiterer Ansatz ist das biokatalytische Verfahren, bei dem gentechnisch veränderte Mikroorganismen wie Escherichia coli und Saccharomyces cerevisiae verwendet werden, um this compound aus Glucose zu produzieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig Fermentationsprozesse unter Verwendung gentechnisch veränderter Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie bestimmte Enzyme exprimieren, die die Umwandlung von Glucose in this compound katalysieren. Die Fermentationsbrühe wird dann einer Reinigungsprozedur unterzogen, wie z. B. Antisolvent-Kristallisation und azeotropen Trocknung, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glucarsäure durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die häufigste Reaktion ist die Oxidation von Glucose zu this compound unter Verwendung von Salpetersäure .

Häufige Reagenzien und Bedingungen

Oxidation: Salpetersäure wird üblicherweise als Oxidationsmittel verwendet, um Glucose in this compound umzuwandeln.

Reduktion: this compound kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid zu ihren entsprechenden Alkoholen reduziert werden.

Substitution: this compound kann in Gegenwart von sauren Katalysatoren Veresterungsreaktionen mit Alkoholen eingehen, um Ester zu bilden.

Hauptsächlich gebildete Produkte

Oxidation: Das Hauptprodukt ist this compound selbst.

Reduktion: Die Hauptprodukte sind Glucarsäurederivate, wie z. B. Glucarolacton.

Substitution: Veresterungsreaktionen ergeben Glucarsäureester.

Vergleich Mit ähnlichen Verbindungen

Glucarsäure wird oft mit anderen ähnlichen Verbindungen verglichen, wie z. B. Glucuronsäure und Gluconsäure. Während alle drei Derivate von Glucose sind, unterscheiden sie sich in ihren chemischen Strukturen und Eigenschaften:

Glucuronsäure: Es ist eine Vorstufe für die Synthese von Glykosaminoglykanen und spielt eine entscheidende Rolle bei der Entgiftung in der Leber.

Gluconsäure: Es wird in der Lebensmittel- und Pharmaindustrie als pH-Regulator und Chelatbildner eingesetzt.

This compound zeichnet sich durch seine beiden Carbonsäuregruppen aus, die es zu einem wertvollen Baustein für die Synthese von biologisch abbaubaren Polymeren und anderen industriellen Anwendungen machen .

Biologische Aktivität

D-Glucaric acid, a naturally occurring compound found in various fruits and vegetables, has garnered attention for its multifaceted biological activities. This article explores its biological significance, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of Glucaric Acid

D-Glucaric acid is a non-toxic compound produced in small quantities by mammals, including humans. It is primarily derived from the metabolism of D-glucuronic acid and plays a crucial role in detoxification processes within the body. The compound is known for its ability to inhibit β-glucuronidase, an enzyme implicated in the hydrolysis of glucuronide conjugates, which can lead to the reactivation of toxins and carcinogens in the body .

Hepatoprotective Effects

Research indicates that glucaric acid exhibits hepatoprotective properties by mitigating liver toxicity through several mechanisms:

- Reduction of Reactive Oxygen Species (ROS) : Glucaric acid supplementation has been shown to lower ROS levels in hepatocytes under oxidative stress conditions. In a study simulating alcohol-induced liver toxicity, increasing doses of glucaric acid significantly reduced ROS production from 70 nM (control) to 16 nM at a dose of 1.8 mg/100 mL grapefruit juice .

- Inhibition of β-Glucuronidase : By inhibiting β-glucuronidase activity, glucaric acid prevents the deconjugation of harmful substances, thereby enhancing detoxification. Elevated levels of this enzyme are associated with increased cancer risk, particularly hormone-dependent cancers .

- Anti-inflammatory Properties : Glucaric acid also exhibits anti-inflammatory effects, which contribute to its protective role against liver damage and other inflammatory conditions.

Cholesterol-Lowering Effects

Glucaric acid has been linked to cholesterol-lowering effects through its ability to enhance bile acid excretion and modulate lipid metabolism. This action may help reduce the risk of cardiovascular diseases .

Table 1: Serum Concentration of Glucaric Acid at Various Doses

| Glucaric Acid Dose (mg/100 mL) | Serum Concentration (µM) |

|---|---|

| 1.8 | 2.7 |

| 26 | 39 |

| 52 | 78 |

| 120 | 180 |

This table summarizes serum concentrations achieved with different doses of glucaric acid administered via grapefruit juice, highlighting a dose-dependent relationship in its biological activity .

Case Study: Cancer Prevention

A notable study focused on the role of glucaric acid in cancer prevention explored its effects on hormone-dependent cancers. The study found that supplementation with glucarates led to significant reductions in tumor growth rates in experimental models by altering steroidogenesis and promoting apoptosis in cancer cells .

Production and Biosynthesis

Recent advancements have also been made in the biosynthesis of glucaric acid using recombinant strains of Escherichia coli. This biotechnological approach allows for more sustainable production methods that could enhance availability for research and therapeutic applications .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-LLEIAEIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859455, DTXSID501340165 | |

| Record name | D-Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

912 mg/mL | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25525-21-7, 87-73-0 | |

| Record name | Glucaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLZ991V4A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.